4-tert-Butylbenzophenone
Description
Evolution of Benzophenone (B1666685) Derivatives in Chemical Research
The study of benzophenone and its derivatives has a rich history, evolving from foundational photochemical investigations to applications in materials science, medicine, and industrial processes. Initially recognized for their use as photoinitiators for UV-curable inks and coatings, benzophenones are valued for their ability to act as excellent wetting agents for pigments and to improve the flow of inks. nih.gov Their capacity to absorb UV radiation also led to their use as UV blockers in plastics and cosmetics to prevent photodegradation. wikipedia.orgnih.gov
Over time, research has expanded into the synthesis of complex benzophenone derivatives with tailored functionalities. researchgate.net In medicinal chemistry, the benzophenone scaffold is present in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net For example, specific derivatives have been designed as tubulin polymerization inhibitors for anticancer applications and as dual inhibitors of edema and neutrophil recruitment for anti-inflammatory purposes. mdpi.comnih.gov The versatility of the benzophenone core allows chemists to systematically modify its structure to optimize for specific biological targets or material properties. rsc.orgmdpi.com
Significance of Substituent Effects in Benzophenone Photochemistry
The photochemistry of benzophenone is one of its most studied aspects. It is a highly efficient photosensitizer, a molecule that absorbs light and transfers the energy to another molecule. Upon UV irradiation, benzophenone undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% efficiency. wikipedia.org This triplet state behaves like a diradical and can abstract a hydrogen atom from a suitable donor, forming a ketyl radical, which is a key intermediate in many photochemical reactions. wikipedia.orgmedicaljournals.se
The introduction of substituents onto the aromatic rings significantly modulates the photochemical and photophysical properties of the benzophenone core. researchgate.netnih.gov The nature and position of these substituents can alter the energy levels and character of the excited states (n-π* vs. π-π*), which in turn dictates the reaction pathways. researchgate.netacs.orgacs.org
Kinetics and Reactivity : The rate coefficients of photoreduction reactions show a remarkable dependence on ring substitution. researchgate.netnih.govacs.org This is largely due to changes in the activation energy of the process, which is influenced by the stability of the resulting aromatic ketyl radicals. researchgate.netnih.gov
Electron-Donating vs. Electron-Withdrawing Groups : Electron-donating groups, such as methoxy (B1213986) or the tert-butyl group in 4-tert-butylbenzophenone, and electron-withdrawing groups, like trifluoromethyl or halogens, have distinct impacts. researchgate.netnih.govresearchgate.net For instance, studies on various derivatives have shown that electron-donating groups can facilitate certain photochemical reactions by stabilizing key reactive intermediates. researchgate.net Conversely, electron-withdrawing groups can lower the energy of the excited state. acs.org
The "Meta-Effect" : Research has uncovered a "meta-effect," where substituents at the meta position of the benzophenone ring can induce unique photochemical reactions, such as intramolecular photoredox reactions, that are not observed with substitution at other positions. researchgate.netcdnsciencepub.com
The photoreduction of 4,4′-di-t-butylbenzophenone in isopropyl alcohol has been investigated, demonstrating how the bulky, electron-donating tert-butyl groups influence the reaction, leading to the formation of intermediate species that can be monitored spectroscopically. rsc.org
Overview of Research Trajectories for Aryl Ketones
Aryl ketones, the broader class to which benzophenones belong, are ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Research in this area is dynamic, with several key trajectories aimed at expanding their synthetic utility. unipd.itthieme-connect.com
One major challenge in using aryl ketones in cross-coupling reactions has been the difficulty of cleaving their strong carbon-carbon bonds. waseda.jp Recent breakthroughs include the development of methods for the deacylative cross-coupling of aromatic ketones. waseda.jp This involves transforming the ketone into a more reactive intermediate, such as an aromatic ester, in a one-pot process, thereby broadening the scope of accessible aromatic compounds. waseda.jp
Another significant research direction is the use of light-excited aryl ketones in photoredox catalysis. unipd.itthieme-connect.com This approach harnesses the energy of light to drive chemical transformations that may be difficult to achieve through traditional thermal methods. The development of microfluidic photoreactors has enhanced the efficiency and scalability of these photochemical methods. unipd.itthieme-connect.com Furthermore, research into the homologation of aryl ketones—the process of adding carbon atoms to the molecular framework—is enabling the synthesis of valuable long-chain ketones and aldehydes from abundant aryl ketone starting materials. nih.gov
Data Tables
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,1-dimethylethyl)phenylmethanone | nist.gov |
| CAS Number | 22679-54-5 | nist.govcalpaclab.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₈O | nist.govcalpaclab.comsigmaaldrich.com |
| Molecular Weight | 238.32 g/mol | nist.govcalpaclab.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Source(s) |
| Infrared (IR) Spectrum | The gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. | nist.gov |
| InChI Key | DFYJCXSOGSYMAJ-UHFFFAOYSA-N | nist.govsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177210 | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22679-54-5 | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of 4 Tert Butylbenzophenone
Classical and Modern Synthetic Routes
The preparation of 4-tert-butylbenzophenone and its derivatives relies on fundamental organic reactions, with Friedel-Crafts acylation being the most prominent and widely utilized method. iitk.ac.inpressbooks.pub This reaction and its variations are central to the industrial production and laboratory-scale synthesis of this class of compounds.
Friedel-Crafts Acylation Strategies for this compound Synthesis
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of this compound synthesis, this involves the reaction of tert-butylbenzene (B1681246) with benzoyl chloride. The reaction is an electrophilic aromatic substitution where the benzoyl group is introduced into the aromatic ring of tert-butylbenzene. iitk.ac.inpressbooks.pub The bulky tert-butyl group on the benzene (B151609) ring directs the incoming benzoyl group primarily to the para position due to steric hindrance and electronic effects.
The general mechanism involves the formation of an acylium ion, a potent electrophile, through the reaction of the acyl chloride with a Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of tert-butylbenzene, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, thus preventing over-acylation. organic-chemistry.org
The choice of catalyst is critical in Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid catalyst for this transformation. iitk.ac.inpressbooks.pub It effectively activates the acyl chloride to generate the reactive acylium ion. sigmaaldrich.com The amount of AlCl₃ used is typically stoichiometric because it complexes with both the starting acyl chloride and the resulting ketone product. organic-chemistry.org
While AlCl₃ is highly effective, research has also explored other Lewis acids to serve as catalysts. These include iron(III) chloride (FeCl₃) and other metal halides. iitk.ac.in More recently, efforts have focused on developing more environmentally friendly and reusable heterogeneous catalysts, such as zeolites and certain metal oxides, to circumvent the issues associated with the corrosive nature and difficult recovery of traditional Lewis acids like AlCl₃. acgpubs.org
Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation
| Catalyst | Type | Advantages | Disadvantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | High reactivity and efficiency. | Corrosive, requires stoichiometric amounts, generates hazardous waste. acgpubs.org |
| Iron(III) Chloride (FeCl₃) | Homogeneous Lewis Acid | Less reactive than AlCl₃ but still effective. | Similar to AlCl₃ in terms of environmental concerns. iitk.ac.in |
| Zeolites | Heterogeneous Catalyst | Reusable, less corrosive, environmentally benign. acgpubs.org | Can have limited use with sterically demanding substrates due to pore size. acgpubs.org |
| Boron Carbide | Heterogeneous Catalyst | Green, non-toxic, easily recoverable. | May require higher temperatures and longer reaction times. acgpubs.org |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reactants and catalyst.
For the Friedel-Crafts acylation of tert-butylbenzene, maintaining a low temperature, often between 0 and 5°C, is essential to minimize side reactions. These can include diacylation or rearrangement of the carbocation intermediate, although the latter is less of a concern with the stable tert-butyl group. A slight excess of the acylating agent, benzoyl chloride, is often used to ensure the complete conversion of the starting material. The catalyst loading is also a critical factor; typically, a stoichiometric amount or a slight excess of AlCl₃ is employed to drive the reaction to completion. The reaction is typically stirred for several hours and then quenched with ice-cold water to hydrolyze the aluminum chloride complex.
Alternative Synthetic Pathways (e.g., from 4-tert-butylbenzaldehyde)
While Friedel-Crafts acylation is the most direct route, alternative synthetic strategies for this compound exist. One such pathway involves the use of 4-tert-butylbenzaldehyde (B1265539) as a starting material. wikipedia.org This aldehyde can be prepared through various methods, including the industrial-scale double anodic oxidation of 4-tert-butyltoluene (B18130). wikipedia.org Another method involves the bromination of 4-tert-butyltoluene followed by hydrolysis, potentially using a Sommelet reaction. google.com
Once 4-tert-butylbenzaldehyde is obtained, it can be converted to this compound through a multi-step process. This could involve, for example, a Grignard reaction with a phenylmagnesium halide followed by oxidation of the resulting secondary alcohol to the ketone.
Another documented synthesis of 4-tert-butylbenzaldehyde starts from dimethyl α-hydroxy-4-tert.-butylbenzylphosphonate, which upon heating under vacuum yields the desired aldehyde. prepchem.com
Synthesis of Substituted this compound Analogs
The versatile nature of the Friedel-Crafts acylation allows for the synthesis of a wide array of substituted this compound analogs. By varying the substituents on either the tert-butylbenzene or the benzoyl chloride starting materials, a diverse library of compounds can be generated.
A notable example is the synthesis of 4-bromo-4'-tert-butylbenzophenone. oregonstate.edu This compound can be prepared via a Friedel-Crafts acylation reaction between bromobenzene (B47551) and 4-tert-butylbenzoyl chloride, using AlCl₃ as the catalyst. oregonstate.edu In this case, the acyl chloride is derived from 4-tert-butylbenzoic acid. The reaction proceeds with the acylation of the bromobenzene ring, yielding the desired substituted benzophenone (B1666685). The purity of the product can be confirmed through various analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods including NMR and mass spectrometry. oregonstate.edu
Synthesis of Bis(4-tert-butylphenyl) Iodonium (B1229267) Hexafluoroantimonate
A novel synthetic protocol for bis(4-tert-butylphenyl) iodonium hexafluoroantimonate has been developed, focusing on safety and scalability. sacredheart.edu This method proceeds through the formation of a diacetoxy(t-butylphenyl)-λ3-iodane intermediate (1). sacredheart.edusacredheart.edu The procedure was designed to avoid the high cost of commercially available aryliodide precursors by starting from t-butyl benzene and potassium iodide. sacredheart.edu The synthesis involves the reaction of 4-tert-butyliodobenzene with potassium persulfate in trifluoromethanesulfonic acid, followed by anion exchange with sodium hexafluoroantimonate.
An alternative one-pot, three-step synthesis uses molecular iodine and arenes to produce symmetric diaryliodonium triflates, a method that has been successfully applied to the large-scale synthesis of bis(4-tert-butylphenyl)iodonium triflate. researchgate.net
Synthesis of 2,6-Dimethyl-4-tert-butylbenzophenone
2,6-Dimethyl-4-tert-butylbenzophenone is identified as a chemical intermediate used as a building block in organic synthesis. biosynth.com While specific, detailed laboratory preparations are not extensively documented in the reviewed literature, its synthesis would logically involve a Friedel-Crafts acylation reaction. This would likely consist of reacting 3,5-dimethyl-tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst. The steric hindrance from the two methyl groups ortho to the acylation site would significantly influence the reaction conditions required. It is also a known building block for producing 2,6-dimethylphenol, a monomer for polyphenylene oxide resins. google.com
Synthesis of 4,4′-di-tert-butylbenzophenone
The synthesis of 4,4′-di-tert-butylbenzophenone can be achieved through several routes. One method involves the Friedel-Crafts acylation of tert-butylbenzene with 4-tert-butylbenzoyl chloride, catalyzed by aluminum chloride. Another approach is the reaction of 4,4'-di-tert-butylbenzophenone phenylhydrazone. cdnsciencepub.com It has also been prepared via the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, between uracil (B121893) derivatives and the benzophenone. scispace.com
A different synthetic strategy involves the reaction of tBu₂Zn with benzophenone in the presence of a substoichiometric amount of a sodium amide, such as [[(TMEDA)Na(dpa)]₂]. This reaction leads to a para-selective tert-butylation of benzophenone. nih.gov The yield of this reaction is temperature-dependent, as shown in the table below.
| Entry | Reagent | Temperature (°C) | Yield (%) |
| 1 | tBu₂Zn / 10 mol % [[(TMEDA)Na(dpa)]₂] | Ambient | 11 |
| 2 | tBu₂Zn / 10 mol % [[(TMEDA)Na(dpa)]₂] | Reflux | 52 |
| This table displays the yield of this compound from the reaction of tBu₂Zn and benzophenone under different temperature conditions, highlighting the effect of temperature on the catalytic cycle. nih.gov |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted benzophenones, particularly via the Friedel-Crafts acylation of substituted benzenes like tert-butylbenzene. The tert-butyl group is a bulky, electron-donating group that directs electrophilic substitution primarily to the para position. masterorganicchemistry.com This is due to a combination of steric hindrance at the ortho positions and electronic stabilization of the para-substituted intermediate. masterorganicchemistry.comchegg.com In the Friedel-Crafts benzoylation of tert-butylbenzene, the formation of the this compound isomer is overwhelmingly favored over the ortho isomer. acs.org The high regioselectivity is crucial for obtaining a pure product without the need for extensive separation of isomers. chegg.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of the synthesis of 4,4′-di-tert-butylbenzophenone via the Paternò-Büchi reaction, the process can generate regioisomeric oxetanes. scispace.com The selectivity of this photochemical cycloaddition is influenced by the stability of the intermediary triplet 1,4-biradicals. scispace.com The solvent can also play a significant role in determining the stereochemical outcome of a reaction by influencing the energy of transition states through solvation effects. rsc.org
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms, including the identification of intermediates and the study of reaction rates, is fundamental to optimizing synthetic processes.
Investigation of Reaction Intermediates
The formation of this compound and its derivatives proceeds through various reactive intermediates.
Acylium Ions: In the Friedel-Crafts acylation, the key electrophilic intermediate is the acylium ion (R-C≡O⁺). msu.edu This species is generated by the reaction of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. msu.edu The acylium ion is resonance-stabilized and is the reactive species that attacks the electron-rich aromatic ring of tert-butylbenzene to form the C-C bond of the ketone.
Benzenonium Ion (Sigma Complex): The attack of the acylium ion on the tert-butylbenzene ring forms a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu In this intermediate, the positive charge is delocalized across the ring. The stability of this complex influences the regioselectivity of the reaction; for tert-butylbenzene, the intermediate leading to para-substitution is the most stable. gla.ac.uk A subsequent deprotonation step restores aromaticity and yields the final ketone product. msu.edu
Hypervalent Iodine Intermediates: In the synthesis of diaryliodonium salts like bis(4-tert-butylphenyl) iodonium hexafluoroantimonate, hypervalent iodine compounds are key intermediates. sacredheart.edu Specifically, diacetoxy(t-butylphenyl)-λ3-iodane has been identified as a precursor in a novel synthetic route, highlighting the role of these transient species in forming the final product. sacredheart.edusacredheart.edu
Kinetic Studies of Synthetic Processes
Kinetic studies provide quantitative data on reaction rates and help elucidate mechanisms. The Friedel-Crafts acylation of tert-butylbenzene has been subject to such investigations.
Studies comparing the acetylation and benzoylation of various alkylbenzenes, including tert-butylbenzene, have provided detailed rate data and isomer distributions. acs.org The benzoylation of tert-butylbenzene with benzoyl chloride, catalyzed by aluminum chloride in a 1,2,4-trichlorobenzene (B33124) solution at 25°C, shows a very high preference for the para isomer.
Relative Rates and Isomer Distribution for Benzoylation of Alkylbenzenes at 25°C
| Substrate | Relative Rate (vs. Benzene) | % Ortho Isomer | % Meta Isomer | % Para Isomer |
|---|---|---|---|---|
| Toluene (B28343) | 19 | 4.0 | 2.5 | 93.5 |
| Ethylbenzene | 15 | 2.0 | 2.9 | 95.1 |
| Isopropylbenzene | 11 | 0 | 2.8 | 97.2 |
| t-Butylbenzene | 6.6 | 0 | 3.2 | 96.8 |
The slower rate for tert-butylbenzene compared to toluene is attributed to the steric hindrance of the bulky tert-butyl group, which impedes the approach of the electrophile. acs.org These kinetic findings confirm the electronic activating and steric directing effects of the tert-butyl group in electrophilic aromatic substitution.
Advanced Reactivity and Mechanistic Investigations of 4 Tert Butylbenzophenone
Photoreactivity and Photochemistry
The photochemical behavior of benzophenone (B1666685) and its derivatives is a cornerstone of organic photochemistry, underpinning applications from polymer science to synthetic organic chemistry. The introduction of a tert-butyl group at the para position (4-tert-butylbenzophenone) or ortho position (o-tert-butylbenzophenone) significantly influences the electronic and steric environment of the carbonyl chromophore, leading to distinct reactivity patterns. These compounds are particularly notable for their roles as photoinitiators and their participation in unique intramolecular reactions.
Mechanisms of Photoinitiation by this compound and its Derivatives
Photoinitiators are compounds that, upon absorption of light, generate reactive species capable of initiating polymerization or other chemical reactions. researchgate.net Benzophenone-based molecules are archetypal Type II photoinitiators, valued for their efficiency and versatility. researchgate.net Derivatives of this compound are utilized in applications such as UV-curable resins and coatings. researchgate.net The mechanism of photoinitiation is broadly categorized into two main pathways: Type I (homolytic cleavage) and Type II (bimolecular hydrogen abstraction).
Type I photoinitiators are compounds that undergo unimolecular bond cleavage (α-cleavage or homolytic scission) upon excitation to produce free radicals. mdpi.comresearchgate.net This process is most efficient in aromatic carbonyl compounds that possess a weakened bond adjacent to the carbonyl group.
For standard benzophenones, including this compound, the Type I cleavage pathway is not a dominant process. The energy of the carbon-carbon bond between the carbonyl group and the phenyl ring is too high for efficient homolytic scission from the excited triplet state. Instead, benzophenone derivatives typically require specific structural modifications, such as an α-amino or α-alkoxy substituent, to facilitate this type of fragmentation. Polymeric photoinitiators can be designed to combine both Type I and Type II characteristics within the same structure. researchgate.net
The predominant mechanism for this compound and its analogues is the Type II pathway. researchgate.netjlu.edu.cn This bimolecular process involves the excited triplet state of the benzophenone derivative abstracting a hydrogen atom from a suitable donor molecule (a co-initiator), which is often a tertiary amine, alcohol, or ether. mdpi.comcumbria.ac.uk
The general mechanism proceeds as follows:
Excitation : The this compound molecule absorbs a photon (hν), promoting it from the ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC) : The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable and longer-lived triplet state (T₁).
Hydrogen Abstraction : The triplet-state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), resulting in the formation of a ketyl radical and a radical derived from the co-initiator.
Initiation : The radical generated from the co-initiator (R•) is typically the primary species that initiates the polymerization of monomers.
The photoreduction of 4,4′-di-t-butylbenzophenone in isopropyl alcohol serves as a classic example of this process, where the alcohol acts as the hydrogen donor. rsc.org The efficiency of this process is dependent on factors such as the reactivity of the triplet state and the nature of the hydrogen donor. researchgate.net
Table 1: Comparison of Photoinitiation Mechanisms
| Mechanism | Description | Key Intermediate(s) | Example Initiator Class | Applicability to this compound |
| Type I | Unimolecular homolytic cleavage (α-cleavage) upon photoexcitation. researchgate.net | Two initial radical fragments from one molecule. | α-Hydroxyketones, Acylphosphine oxides | Not a primary pathway. |
| Type II | Bimolecular reaction where the excited initiator abstracts a hydrogen atom from a co-initiator. mdpi.com | Ketyl radical and co-initiator radical. | Benzophenones, Thioxanthones | Primary mechanism . researchgate.netjlu.edu.cn |
The photochemistry of this compound is dictated by the nature and dynamics of its electronically excited states. rsc.org Upon absorption of UV light, the molecule is promoted to an n,π* excited singlet state (S₁). acs.org
Key features of the excited states include:
Singlet State (S₁) : The initially formed singlet state is very short-lived.
Intersystem Crossing (ISC) : Due to strong spin-orbit coupling, the S₁ state undergoes highly efficient intersystem crossing to the corresponding n,π* triplet state (T₁). acs.org The singlet-triplet energy gap for similar benzophenones is characteristic of n,π* states. acs.org
Triplet State (T₁) : The T₁ state is the key reactive intermediate in Type II photoinitiation. It is significantly longer-lived than the singlet state, allowing sufficient time for bimolecular encounters and reactions. mdpi.com The radical-like character of the n-orbital oxygen atom in the n,π* triplet state is responsible for its high reactivity in hydrogen abstraction reactions. cdnsciencepub.com
The presence of the tert-butyl group has a subtle electronic effect but can influence the photophysical properties. Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are used to probe the dynamics of these short-lived excited states and elucidate the precise mechanisms of energy relaxation and reaction. rsc.orgchemrxiv.orgrsc.orgnih.gov The environment, including the solvent, can also play a critical role in the excited-state dynamics by influencing state energies and reaction rates. researchgate.net
Photocyclization Reactions of o-tert-Butylbenzophenone Derivatives
While this compound primarily undergoes intermolecular reactions, its isomer, o-tert-butylbenzophenone, exhibits a distinct and efficient intramolecular photoreaction known as photocyclization. acs.orgacs.org This reaction provides a clean and often quantitative route to synthesizing substituted indanols.
The mechanism of this photocyclization, an example of the Yang-Norrish Type II reaction, involves an initial intramolecular hydrogen abstraction. acs.org
The pathway is detailed as follows:
Excitation and ISC : Similar to the para-isomer, o-tert-butylbenzophenone is excited to its n,π* triplet state upon UV irradiation.
Intramolecular δ-Hydrogen Abstraction : The excited carbonyl oxygen abstracts a hydrogen atom from one of the methyl groups of the proximate ortho-tert-butyl group. This is a δ-hydrogen abstraction, which proceeds through a sterically favored six-membered ring transition state.
Biradical Formation : This hydrogen transfer results in the formation of a 1,5-biradical intermediate. Laser flash photolysis studies have directly observed this biradical species. acs.org
Cyclization : The biradical subsequently undergoes cyclization via carbon-carbon bond formation to yield the final product, 1-phenyl-3,3-dimethyl-1-indanol. researchgate.net
The quantum efficiency of this reaction is highly dependent on the solvent. In hydrocarbon solvents, the efficiency is modest, whereas, in alcohols like methanol (B129727), the reaction proceeds with a quantum yield of 1.0. researchgate.net This solvent effect is attributed to the lifetime of the intermediate 1,5-biradical, which is significantly longer in methanol (43 ns) compared to toluene (B28343) (4 ns). researchgate.net The activation parameters for this δ-hydrogen abstraction have been studied, revealing insights into the electronic and entropic factors controlling the reaction rate. acs.org
Table 2: Research Findings on Photocyclization of o-tert-Butylbenzophenone
| Study Aspect | Finding | Reference(s) |
| Reaction Product | Quantitative cyclization to 1-phenyl-3,3-dimethyl-1-indanol. | researchgate.net |
| Key Intermediate | 1,5-biradical observed via laser flash spectroscopy. | acs.org |
| Biradical Lifetime | 43 ns in methanol; 4 ns in toluene. | researchgate.net |
| Quantum Yield | 1.0 in methanol; 0.04 in hydrocarbon solvents. | researchgate.net |
| Mechanism | Intramolecular δ-hydrogen abstraction by the n,π* triplet state. | acs.org |
This intramolecular pathway is highly efficient and typically outcompetes potential intermolecular reactions, highlighting how the positional isomerism between o- and p-tert-butylbenzophenone leads to fundamentally different photochemical outcomes.
Quantum Efficiency of Photocyclization
The quantum efficiency (Φ), which measures the efficiency of a photochemical process, is highly dependent on the molecular structure and the reaction environment. For o-tert-butylbenzophenone, a structural isomer of this compound, the quantum efficiency of photocyclization shows a dramatic solvent dependence. In hydrocarbon solvents, the efficiency is relatively low at 0.04, whereas in methanol, it reaches a quantitative yield with a quantum efficiency of 1. researchgate.net This suggests a significant role of the solvent in the reaction mechanism, potentially by stabilizing intermediates or transition states.
In another related substituted ketone, α-mesitylacetophenone, the quantum efficiency for cyclization is 0.54. researchgate.net This efficiency is attributed to an internal triplet quenching process that competes with the primary hydrogen abstraction step. researchgate.net Furthermore, studies on different families of α-keto phosphates that undergo photocyclization have shown quantum efficiencies for the reaction from the triplet excited state ranging from 0.10 to 0.38. researchgate.net
Table 1: Quantum Efficiency of Photocyclization for Benzophenone Derivatives
| Compound | Solvent | Quantum Efficiency (Φ) | Reference |
| o-tert-Butylbenzophenone | Hydrocarbon | 0.04 | researchgate.net |
| o-tert-Butylbenzophenone | Methanol | 1 | researchgate.net |
| α-Mesitylacetophenone | Not Specified | 0.54 | researchgate.net |
| α-Keto Phosphates | Not Specified | 0.10 - 0.38 | researchgate.net |
Biradical Intermediates in Photocyclization
Photocyclization reactions of aryl ketones often proceed through the formation of biradical intermediates. In the case of o-tert-butylbenzophenone, UV irradiation leads to the formation of a 1,5-biradical intermediate. researchgate.net The lifetime of this biradical is profoundly influenced by the solvent. In methanol, the biradical has a lifetime of 43 nanoseconds over a temperature range of -100 to 25°C. researchgate.net In contrast, its lifetime is significantly shorter in toluene, lasting only 4 nanoseconds. researchgate.net This 1,5-biradical is generated from a highly reactive triplet state. researchgate.net
The study of other substituted ketones, such as 2,4-dimethylbenzophenone (B72148) and 2-tert-butylbenzophenone, also shows the formation of biradical intermediates with distinct absorption maxima. cdnsciencepub.com However, for some complex ketones like 2,4,6-triisopropylbenzophenone, biradical intermediates were not observed, suggesting they have considerably shorter lifetimes than the precursor triplet ketones, making them difficult to detect experimentally. cdnsciencepub.com
Table 2: Lifetime of Biradical Intermediates
| Compound | Solvent | Biradical Lifetime (ns) | Reference |
| o-tert-Butylbenzophenone | Methanol | 43 | researchgate.net |
| o-tert-Butylbenzophenone | Toluene | 4 | researchgate.net |
| 2-Methylbenzophenone | Not Specified | ~30 | cdnsciencepub.com |
Influence of Substituents on Photoreduction
Substituents on the aromatic rings of benzophenone derivatives can significantly influence the course and efficiency of photoreduction and photocyclization reactions. For instance, the position of a methoxy (B1213986) substituent on a benzoin (B196080) acetate (B1210297) derivative has a pronounced effect on the yield of photocyclization. researchgate.net A meta-methoxy substituent greatly enhances the cyclization yield, while a para-methoxy substituent has a moderately depressing effect. researchgate.net
In the photoreduction of benzophenone derivatives, competing substituent effects can be observed. A study on (4-chlorophenyl)(4-ethoxyphenyl)methanone highlighted such competition. oregonstate.edu Similarly, the photoreduction of 4-chloro-4'-t-butyl-benzophenone has been investigated to analyze the formation of pinacol (B44631) products, demonstrating the role of both the chloro and tert-butyl groups in the reaction pathway. oregonstate.edu The influence of the tert-butyl group's position has also been noted in the reactivity of quinone dimers, where isomer ratios of cyclic products were sensitive to solvent changes, indicating the substituent's impact on the polarity of reaction intermediates. researchgate.net
Oxygen Quenching Effects in Photoreactions
Oxygen can act as a quencher in many photochemical reactions, often by interacting with excited states or radical intermediates. In the photocyclization of o-tert-butylbenzophenone, the presence of paramagnetic species like oxygen and nitroxides has a notable effect. researchgate.net These species increase the quantum yield of the final product while simultaneously decreasing the lifetime of the biradical intermediate. researchgate.net This effect is similar to that observed for 1,4-biradicals. researchgate.net The reduction of the light output from certain organic liquid scintillators by oxygen has been found to be primarily due to the quenching of the solute's excited state. aps.org
Redox Chemistry and Radical Processes
One-Bond Cleavage in Thermolysis of Related Compounds
The thermal decomposition (thermolysis) of certain compounds can lead to the formation of this compound derivatives through radical processes involving one-bond cleavage. For example, the thermolysis of 1-diphenylmethyl-2-(4-tert-butylphenyl)diazene at 180°C results in the cleavage of a single bond to generate radicals. cdnsciencepub.com Subsequent reactions of these radicals lead to a mixture of products, including 4,4'-di-tert-butylbenzophenone Ctert-butylphenyl-hydrazone (56%) and benzophenone phenylhydrazone (44%) after treatment with p-toluenesulfonic acid. cdnsciencepub.com This demonstrates a clear pathway for the formation of complex benzophenone structures from the thermal fragmentation of azo compounds. cdnsciencepub.com
In a different chemical system involving lignin (B12514952) model compounds, the cleavage of the β-O-4 ether bond is a critical step in their decomposition. ncsu.edu The rate of this cleavage is highly dependent on the solvent and the base used. For instance, using potassium tert-butoxide in tetrahydrofuran (B95107) (THF) leads to a rapid cleavage of the β-O-4 bond in a non-phenolic dimeric model compound at 30°C. ncsu.edu
Electron Transfer and Radical Generation
This compound and its derivatives are involved in various electron transfer processes that lead to the generation of radical species. The one-electron reduction of 4,4'-di-tert-butylbenzophenone by a Uranium(III) complex results in the formation of a unique and isolable U(IV) ketyl radical species. researchgate.net This process highlights the ability of the substituted benzophenone to accept an electron to form a stable radical.
In other contexts, such as reactions with Grignard reagents, this compound can participate in electron transfer to form a ketyl radical anion. gatech.edu Furthermore, in dual catalysis systems involving triplet ketones and transition metals, 4,4′-di-tert-butylbenzophenone can be used as a photosensitizer where a key step is a single electron transfer involving a ketyl radical. sorbonne-universite.fr The photolysis of related hydroxyketones can also proceed via a Type I mechanism, which involves radical intermediates. epdf.pub
Reduction of this compound (e.g., using Ni-Al alloy, Al powder, Pt/C)
The reduction of this compound has been explored using various catalytic systems, revealing insights into the influence of substituents and reaction conditions on the product distribution.
When this compound is subjected to reduction using a Raney Ni-Al alloy in water, it yields a negligible amount of the corresponding diphenylmethane (B89790) derivative. academie-sciences.frcore.ac.uk This low reactivity is attributed to the steric hindrance posed by the bulky tert-butyl group. core.ac.uk
In a different approach, the reduction of substituted benzophenones, including this compound, was examined using a combination of Raney Ni-Al alloy, aluminum powder, and a platinum on carbon (Pt/C) catalyst in water. academie-sciences.frscribd.com This system was found to be effective for the complete reduction of the aromatic rings. scribd.com For this compound, this reaction produced 4-tert-butyldicyclohexylmethane in a 58% yield, alongside 42% of 4-tert-butyldicyclohexylmethanol. academie-sciences.frscribd.com The presence of the para-tert-butyl group did not appear to exert a significant steric effect on the carbonyl moiety's reduction under these conditions. academie-sciences.frscribd.com Further investigations into the reduction of 4-tert-butylacetophenone under similar conditions resulted in a 35% yield of 1-tert-butyl-4-ethylcyclohexane. academie-sciences.fr
The combination of Al powder with a Pt/C catalyst in water at 130°C for 3 hours demonstrated the ability to reduce both the carbonyl group and the aromatic rings of benzophenone. academie-sciences.fr The addition of Pt/C to Raney Ni-Al alloy and Al powder in water at 80°C for 18 hours was established as a suitable condition for the reduction of both aromatic rings of benzophenone. scribd.com
Table 1: Reduction Products of this compound and Related Compounds
| Starting Material | Catalyst System | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Raney Ni-Al alloy / H₂O | 4-tert-Butyldiphenylmethane | Negligible | academie-sciences.frcore.ac.uk |
| This compound | Raney Ni-Al alloy / Al powder / Pt/C / H₂O | 4-tert-Butyldicyclohexylmethane | 58 | academie-sciences.frscribd.com |
| 4-tert-Butyldicyclohexylmethanol | 42 | academie-sciences.frscribd.com | ||
| 4-tert-Butylacetophenone | Raney Ni-Al alloy / Al powder / Pt/C / H₂O | 1-tert-Butyl-4-ethylcyclohexane | 35 | academie-sciences.fr |
Metal-mediated Reactivity (e.g., Alkylzinc Reagents)
Para-Alkylation of Benzophenone
The para-alkylation of benzophenone, a challenging transformation, has been achieved using specialized alkylzinc reagents. nih.gov Conventional alkylzinc reagents are typically ineffective for this purpose. However, heteroleptic compounds derived from mixed sodium-zinc complexes with 2,2′-dipyridylamide (dpa) have demonstrated the ability to directly tert-butylate benzophenone at the para position (1,6-addition). nih.govwiley.com
In a specific study, the reaction of tBu₂Zn with benzophenone in the presence of 10 mol% of the sodium amide [{(TMEDA)Na(dpa)}₂] in a hexane (B92381) solution at ambient temperature resulted in an 11% yield of this compound. This yield significantly increased to 52% under reflux conditions, suggesting a recycling mechanism for the substoichiometric sodium amide. nih.govwiley.com A comparison of different zinc reagents revealed that sodium zincates consistently produce the para-addition product, this compound, in competitive yields. nih.gov
Role of Bimetallic Zincates
Bimetallic zincates play a crucial role in activating alkylzinc reagents for reactions like the para-alkylation of benzophenone. nih.gov The structure and composition of these zincates influence their reactivity. For instance, sodium TMP-zincate reagents, such as [(TMEDA)Na(TMP)(tBu)Zn(tBu)], are effective for various metallation reactions. nih.gov The replacement of the monofunctional TMP with the multifunctional 2,2′-dipyridylamide (dpa) leads to novel structures with altered reactivity. nih.gov
These mixed sodium-zinc dpa complexes can facilitate the challenging para-tert-butylation of benzophenone. nih.gov The bimetallic nature of these reagents appears to be key to their unique reactivity, enabling transformations that are not readily achieved with monometallic organozinc compounds. nih.govcore.ac.uk
Reductive Ligand Cleavage in Titanium Complexes
The reactivity of titanium complexes can involve reductive ligand cleavage, a process influenced by the nature of the ligands and the reducing agent. In the context of titanium complexes with ketoguanidinate ligands, reduction of a dichloride precursor with KC₈ can lead to a complex mixture from which products of reductive ligand cleavage are isolated. acs.org This highlights the sensitivity of early metal reduction chemistry to the specific reaction conditions and coligands. acs.org
Hydroxylation Reactions and Regioselectivity
The hydroxylation of benzophenone derivatives is a significant transformation, and the regioselectivity is influenced by the substituents on the aromatic rings and the catalytic system employed. acs.org
Cu-Promoted ipso-Hydroxylation Mechanisms
Copper-promoted hydroxylation reactions of benzophenones using a directing group and hydrogen peroxide as an oxidant can proceed via different mechanisms. acs.org For certain substituted benzophenones, an ipso-hydroxylation pathway is observed, which involves the formation of a high-valent Cu(III)(O·)(OH) species. acs.org This mechanism leads to an unusual 1,2-rearrangement of the iminyl group. acs.org
However, for other systems, including those derived from 4-tert-butyl-substituted benzophenones with 2-(2-aminoethyl)pyridine (B145717) as the directing group, the substrate hydroxylation is proposed to occur through a one-step concerted electrophilic attack. acs.org In the oxidation of imine substrate-ligands derived from 4,4′-di-tert-butylbenzophenone, only products from γ-C–H hydroxylation were observed. acs.org This indicates that the electronic nature of the substituents on the benzophenone core dictates the operative hydroxylation mechanism. acs.org
Other Reaction Mechanisms and Transformations
Grafting Reactions (e.g., in Polyethylene)
This compound, like benzophenone itself, is widely utilized as a photoinitiator for inducing grafting reactions on polymer substrates, particularly polyethylene (B3416737) (PE). nih.govresearchgate.net Grafting is a process where new polymer chains (grafts) are chemically attached to the main polymer backbone, modifying its surface and bulk properties.
The mechanism of photo-initiated grafting using this compound involves the following key steps:
Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the this compound molecule is promoted from its ground state to an excited triplet state. nih.gov
Hydrogen Abstraction: The excited initiator molecule abstracts a hydrogen atom from the polyethylene backbone (a C-H bond). This generates a reactive carbon-centered radical on the polymer chain and a ketyl radical from the initiator. nih.gov
Initiation of Grafting: The macroradical site on the polyethylene backbone serves as an initiation point for the polymerization of a monomer that is present in the reaction system. This leads to the growth of a new polymer chain grafted onto the PE backbone. nih.gov
This "grafting-from" technique is a versatile method for modifying the properties of polyethylene, such as improving its compatibility with other polymers, enhancing its printability, or introducing specific functionalities. nih.govchemrxiv.org
Research has demonstrated the effectiveness of benzophenone and its derivatives in these applications. For example, benzophenone has been used to graft methacrylic acid (MAA) onto low-density polyethylene (LDPE) films, with termination reactions primarily occurring through the combination of the growing polymer chain and the semipinacol radical. nih.gov Studies on benzophenone derivatives have shown that they can offer advantages such as better compatibility with the polymer matrix and higher photoinitiation efficiency compared to the parent benzophenone molecule. researchgate.net
The efficiency of the grafting process is influenced by factors such as the concentration of the photoinitiator and monomer, the intensity of the UV radiation, and the reaction temperature. ijcce.ac.ir
Table 2: Research Findings on Grafting Reactions on Polyethylene
| Initiator System | Monomer Grafted | Polymer Substrate | Key Findings | Reference(s) |
| Benzophenone (BP) | Methacrylic Acid (MAA) | Low-Density Polyethylene (LDPE) | Successful grafting via hydrogen abstraction, creating carbon-centered radicals on the LDPE surface that initiate MAA polymerization. | nih.gov |
| Benzophenone Derivatives (BP-D, BP-H) | Not specified (Crosslinking) | Polyethylene (PE) | Derivatives showed better compatibility, less volatility, and higher photoinitiating efficiencies for photocrosslinking compared to BP. | researchgate.net |
| Gamma-ray radiation | Acrolein, Methyl vinyl ketone | Polyethylene (PE) | Unsaturated carbonyl compounds can be grafted onto PE using radiation to introduce carbonyl functionality. | kyoto-u.ac.jp |
| Dicumyl Peroxide | Isotactic Polypropylene (iPP) | High-Density Polyethylene (HDPE) | A radical grafting process was developed to create HDPE-g-iPP copolymers, acting as effective compatibilizers for PE/PP blends. | chemrxiv.org |
These studies underscore the importance of radical-initiated reactions for modifying polyethylene. While not all examples use this compound specifically, the underlying principles of radical formation on the PE backbone are analogous and highlight the role of initiators in creating functionalized polymer materials. chemrxiv.org
Computational Chemistry and Spectroscopic Characterization of 4 Tert Butylbenzophenone
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 4-tert-Butylbenzophenone at the atomic level. These computational approaches allow for the detailed analysis of molecular structure, electronic properties, and spectroscopic behavior, offering a powerful complement to experimental data.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
The electronic properties of this compound are also elucidated through DFT. Key parameters such as dipole moment, polarizability, and various molecular parameters can be calculated. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped, identifying electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative Optimized Geometrical Parameters for Benzophenone (B1666685) Derivatives Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.23 | - |
| C-C (phenyl) | 1.39 - 1.41 | - |
| C-C (tert-butyl) | 1.54 | - |
| C-C-C (phenyl) | - | 118 - 121 |
| C-CO-C | - | 122 |
Note: The values presented are typical for benzophenone derivatives and are intended to be illustrative. Specific values for this compound would require a dedicated DFT calculation.
Time-Dependent DFT (TD-DFT) for UV Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their UV-visible absorption spectra. mdpi.comrsc.org For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. arxiv.org This information is used to simulate the UV-Vis spectrum, which can then be compared with experimental data to validate the computational method. researchgate.net
The calculations typically reveal the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of ketones like benzophenone. The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which allows for the study of solvatochromic shifts. nih.gov
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Benzophenone Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.001 | n→π |
| S₀ → S₂ | 280 | 0.250 | π→π |
| S₀ → S₃ | 250 | 0.550 | π→π* |
Note: These are representative values. The exact wavelengths and oscillator strengths for this compound would be determined from specific TD-DFT calculations.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the carbonyl oxygen, reflecting its electron-donating character. The LUMO is anticipated to be concentrated on the carbonyl group and the phenyl rings, indicating its electron-accepting nature. The tert-butyl group, being an electron-donating group, would slightly raise the HOMO energy level compared to unsubstituted benzophenone.
Table 3: Representative Frontier Molecular Orbital Energies for a Benzophenone Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative. The precise energies for this compound would be obtained from DFT calculations.
Potential Energy Surface Mapping for Reaction Pathways
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. uni-muenchen.deresearchgate.net It helps in identifying transition states, intermediates, and the minimum energy pathways for chemical transformations. visualizeorgchem.comq-chem.com For a molecule like this compound, PES mapping could be used to study various reaction pathways, such as photochemical reactions or conformational changes.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu It allows for the investigation of charge transfer interactions and hyperconjugative effects within the molecule. dergipark.org.trwisc.edu
For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. This provides insights into the stability of the molecule arising from these interactions. The analysis also yields natural atomic charges, which offer a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.
Table 4: Illustrative Natural Atomic Charges for Key Atoms in a Benzophenone Derivative from NBO Analysis
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| C (phenyl, ipso to CO) | +0.10 |
| C (phenyl, para to CO) | -0.05 |
Note: These are representative values and the actual charges for this compound would be determined from a specific NBO calculation.
Molecular Dynamics (MD) Simulations in Related Systems
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. aip.org MD simulations can provide insights into the conformational dynamics, solvation structure, and transport properties of molecules in different environments. bwise.krresearchgate.net
While specific MD simulations for this compound are not extensively documented, studies on the parent molecule, benzophenone, in various solvents have been performed. aip.org These simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell fluctuates over time. Such information is crucial for understanding reaction dynamics and spectroscopic properties in solution. The behavior of this compound in MD simulations is expected to be similar to that of benzophenone, with the bulky tert-butyl group influencing its rotational dynamics and interactions with the solvent.
Spectroscopic Characterization Techniques for Mechanistic Insights
The elucidation of reaction mechanisms and the characterization of transient species in the photochemistry of this compound rely on a suite of sophisticated spectroscopic techniques. These methods provide critical insights into the electronic and structural properties of excited states, reactive intermediates, and final products.
Laser Flash Photolysis for Transient Intermediate Detection
Laser Flash Photolysis (LFP) is a powerful technique used to generate and study transient chemical species with short lifetimes, such as excited states and free radicals. In the context of this compound, LFP allows for the direct observation of its triplet excited state and subsequent reaction intermediates.
Upon excitation with a laser pulse, this compound undergoes efficient intersystem crossing to its triplet state (³(t-BuBP)*). This triplet state is a key intermediate in many of its photochemical reactions. Studies on the closely related benzophenone have shown that the triplet state has a characteristic absorption spectrum with a maximum around 525 nm and a broader shoulder extending to 600-700 nm. researchgate.net The decay kinetics of this triplet state can be monitored to understand its reactivity towards other molecules.
In the presence of a hydrogen donor (RH), the triplet excited state of this compound can abstract a hydrogen atom to form a ketyl radical. This process is a fundamental step in photoreduction reactions. The resulting this compound ketyl radical (t-BuBP-KH•) has a distinct transient absorption spectrum with a maximum at approximately 545 nm. researchgate.net The formation and decay of this ketyl radical provide mechanistic information about hydrogen abstraction reactions and subsequent radical coupling processes.
For instance, in a study of benzophenone in a poly(ethylene-co-butylene) film, the triplet state was observed to decay, followed by the formation of the benzophenone ketyl radical. researchgate.net The decay kinetics of the ketyl radical can provide information on radical-radical recombination and other termination pathways.
| Transient Species | Absorption Maximum (λmax) | Reference |
| Triplet this compound (³(t-BuBP)*) | ~525 nm | researchgate.net |
| This compound Ketyl Radical (t-BuBP-KH•) | ~545 nm | researchgate.net |
Phosphorescence Spectroscopy for Excited State Analysis
Phosphorescence spectroscopy is a valuable tool for studying the triplet excited states of molecules. Since the transition from a triplet state to a singlet ground state is spin-forbidden, the resulting phosphorescence emission has a characteristically long lifetime.
The analysis of the phosphorescence spectrum of this compound can provide information about the energy of its lowest triplet state (T₁). Typically, phosphorescence measurements are conducted at low temperatures, such as 77 K in a frozen matrix, to minimize non-radiative decay processes and enhance the phosphorescence quantum yield. dtu.dk
NMR Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the stable products and, in some cases, long-lived intermediates of photochemical reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the context of photoreduction reactions, where this compound is converted to products like 4-tert-butylbenzhydrol (B1597934) or pinacols, NMR spectroscopy is used to confirm the identity of these products. For example, the formation of 4-tert-butylbenzhydrol would be evidenced by the appearance of a new signal in the ¹H NMR spectrum corresponding to the hydroxyl proton and the methine proton, as well as characteristic shifts in the aromatic region.
Furthermore, if photoreactions lead to the formation of isomers or rearrangement products, such as phenols, NMR is crucial for their identification. For instance, the ¹H NMR spectrum of a potential product like 4-tert-butylphenol (B1678320) would show characteristic signals for the tert-butyl group, the aromatic protons, and the phenolic hydroxyl group.
¹H NMR Data for a Related Compound: 4-tert-Butylphenol
| Proton | Chemical Shift (ppm) |
| -C(CH₃)₃ | 1.28 |
| Aromatic-H | 6.78 (d, 2H), 7.25 (d, 2H) |
| -OH | 4.77 (s, 1H) |
Data obtained from spectral databases for 4-tert-butylphenol, a potential photoproduct.
Mass Spectrometry (GC-MS, ESI-MS) for Product Identification and Mechanism Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). When coupled with gas chromatography (GC-MS) or electrospray ionization (ESI-MS), it becomes a highly effective method for identifying the products of photochemical reactions of this compound.
GC-MS is particularly useful for separating and identifying volatile reaction products. The electron ionization (EI) mass spectrum of this compound itself shows a molecular ion peak (M⁺) at m/z 238, corresponding to its molecular weight. nist.gov A prominent fragment ion is observed at m/z 223, resulting from the loss of a methyl group ([M-15]⁺), and another significant peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺). nist.gov Analysis of the mass spectra of reaction products can reveal their molecular weights and fragmentation patterns, which aids in their identification.
ESI-MS is a soft ionization technique that is well-suited for analyzing less volatile or thermally labile products. It can be used to detect and characterize a wide range of reaction products, including dimers and adducts, providing further confirmation of proposed reaction mechanisms.
Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| 223 | [M - CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
IR Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a characteristic fingerprint that can be used to monitor its disappearance and the appearance of new functional groups in its reaction products.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1650-1680 cm⁻¹. nist.govvscht.cz The spectrum also shows characteristic absorptions for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the tert-butyl group (around 2850-2960 cm⁻¹). nist.govvscht.cz
During a photoreduction reaction, the disappearance of the strong carbonyl absorption and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the formation of an alcohol product like 4-tert-butylbenzhydrol.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H Stretch |
| ~2960 | Aliphatic C-H Stretch (tert-butyl) |
| ~1660 | Carbonyl (C=O) Stretch |
| ~1600, ~1500 | Aromatic C=C Stretch |
Environmental Fate and Ecotoxicological Implications Molecular Mechanisms
Ecotoxicological Mechanisms and Effects (Molecular Level)
Molecular Mechanisms of Benzophenone (B1666685) Toxicity in Aquatic Organisms (e.g., Diatoms)
Disruption of Photosynthesis and Photosynthetic Antenna Proteins
The direct impact of 4-tert-butylbenzophenone on the fundamental process of photosynthesis and its associated light-harvesting machinery is an area with limited specific research. Photosynthesis in plants, algae, and cyanobacteria relies on highly organized pigment-protein complexes known as photosynthetic antennae. These antennae, which include families of Light-Harvesting Complex (LHC) proteins, are responsible for absorbing light energy and transferring it to reaction centers, thereby initiating the conversion of light into chemical energy.
While studies have shown that other chemical compounds, such as stilbenoids, can inhibit photosynthetic processes in chloroplasts, specific research detailing the molecular interactions of this compound with components of the photosynthetic apparatus is not extensively documented in publicly available literature. consensus.app The potential for this lipophilic compound to interfere with the thylakoid membrane, where the photosynthetic machinery is embedded, or to interact directly with the antenna proteins, thereby disrupting the efficient energy transfer, remains a subject for future investigation.
Effects on Carbon Fixation and Plant Hormone Signaling
Carbon Fixation: Carbon fixation is the process by which atmospheric carbon dioxide is converted into organic carbon compounds. In the majority of plants, this occurs via the Calvin-Benson Cycle, where the enzyme RuBisCO captures CO2. nih.gov Some plants have evolved alternative pathways, such as C4 carbon fixation, to concentrate CO2 around RuBisCO and minimize photorespiration, a wasteful process that reduces photosynthetic efficiency. nih.govwikipedia.orgbritannica.com The C4 pathway involves the initial fixation of CO2 into a four-carbon molecule in mesophyll cells, which is then transported to bundle-sheath cells where the CO2 is released and enters the Calvin cycle. wikipedia.orgyoutube.com There is currently a lack of specific research data on the direct effects of this compound on the enzymatic processes and metabolic pathways involved in either C3 or C4 carbon fixation.
Plant Hormone Signaling: Plant hormones, or phytohormones, are signaling molecules that regulate a wide array of physiological processes, including growth, development, and stress responses, at very low concentrations. nih.gov Major classes of plant hormones include auxins, gibberellins, cytokinins, abscisic acid, ethylene (B1197577), brassinosteroids, jasmonic acid, salicylic (B10762653) acid, and strigolactones. nih.govmdpi.com These signaling pathways are complex and interconnected, often integrated at the level of gene transcription rather than through direct cross-talk between signaling components. nih.gov For instance, ethylene signaling is crucial for responses to necrotrophic pathogens, while salicylic acid is key to systemic acquired resistance. nih.govfrontiersin.org Brassinosteroids are involved in growth and developmental processes. frontiersin.org The molecular mechanisms governing these pathways are often regulated by the ubiquitin-proteasome system, which targets specific proteins for degradation. ucdavis.edu At present, the scientific literature does not provide specific details on how this compound may interfere with or modulate these intricate plant hormone signaling networks.
Influence on Amino Acid Metabolism and DNA Repair
Amino Acid Metabolism: Amino acids are the fundamental building blocks of proteins and also serve as precursors for numerous biomolecules and intermediates in metabolic pathways that generate energy. nih.gov The metabolism of amino acids is a central process in all organisms. Studies on other environmental contaminants, such as Bisphenol A (BPA), have shown the potential to impair amino acid metabolism. For example, BPA exposure in animal models has been linked to a significant decrease in the plasma levels of certain amino acids, including taurine, threonine, asparagine, leucine, norleucine, and glutamic acid. nih.gov Furthermore, adding sulfur-containing amino acids to animal diets can alter the rumen microbiome and subsequently affect metabolic pathways. frontiersin.org However, specific studies detailing the influence of this compound on amino acid metabolism in any organism have not been identified.
DNA Repair: Organisms are equipped with robust DNA repair mechanisms to counteract damage caused by endogenous and exogenous agents, thereby maintaining genome integrity. Oxidative stress is a significant source of DNA damage. Research on structurally related compounds provides some insight into potential mechanisms of damage. For instance, t-butyl hydroperoxide has been shown to induce oxidative DNA damage in rat hepatocytes, primarily causing single-strand breaks. nih.gov While various benzophenone derivatives are known to be used in applications that involve UV radiation, specific research documenting the capacity of this compound to cause DNA damage and influence DNA repair pathways is limited. A study on several benzophenone UV filters (though not specifically this compound) did assess for genotoxicity using the SOS/umu assay. epa.gov
Ecotoxicogenomic Approaches in Chemical Toxicity Studies
Transcriptomic Analysis in Response to Exposure
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool in ecotoxicology for understanding the molecular mechanisms of toxicity. While studies focused specifically on this compound are scarce, research on related benzophenone (BP) compounds in aquatic organisms provides valuable insights.
A study on zebrafish (Danio rerio) larvae exposed to other benzophenones—specifically benzoresorcinol (BP1), oxybenzone (B1678072) (BP3), and dioxybenzone (B1663609) (BP8)—revealed significant changes in gene expression profiles. nih.gov Whole transcriptome sequencing (RNA-Seq) after exposure to BP3 showed interference with the endocrine system through the regulation of gonadotropin-releasing hormone. nih.gov As a xenobiotic, BP3 exposure led to the upregulation of genes involved in detoxification pathways, such as cytochrome P450 genes (CYP1A and CYP3A65) and glutathione (B108866) metabolism-related genes (GSTA, GSTM, and GSTP). nih.gov Furthermore, pathways related to estradiol (B170435) biosynthesis, sex differentiation, and the nervous system were also affected. nih.gov These findings indicate that benzophenone compounds can trigger a wide range of transcriptomic responses related to detoxification, endocrine disruption, and neurotoxicity. nih.gov Similar approaches have been used to assess the effects of other environmental contaminants like 4-nonylphenol, which also impacts pathways related to lipid metabolism and organismal injury. mdpi.com
Interaction with Biological Systems (e.g., Odorant-Binding Proteins)
Insects rely on a sophisticated olfactory system to detect chemical cues from their environment, which is critical for behaviors such as host-seeking and locating oviposition sites. plos.org Odorant-binding proteins (OBPs) are small, soluble proteins found in high concentrations in the sensillar lymph of insect antennae. nih.gov They are thought to play a crucial role by binding to hydrophobic odorant molecules and transporting them to olfactory receptors on the surface of neurons. scienceopen.com
The compound this compound has been directly studied for its ability to interact with the OBPs of the primary malaria vector, the mosquito Anopheles gambiae. In one study, the binding affinity of this compound was measured against four different OBPs: AgamOBP1, AgamOBP3, AgamOBP4, and AgamOBP47. The compound showed measurable binding to all four proteins, with varying dissociation constants (Ki), indicating a potential to interfere with the mosquito's olfactory processes. nih.gov
The table below summarizes the binding affinities of this compound to these specific odorant-binding proteins from Anopheles gambiae.
| Odorant-Binding Protein | Dissociation Constant (Ki, µM) |
|---|---|
| AgamOBP1 | 3.1 |
| AgamOBP3 | 5.9 |
| AgamOBP4 | 6.0 |
| AgamOBP47 | 2.7 |
Antioxidant Mechanisms and Free Radical Scavenging
While experimental studies provide valuable insights into the antioxidant potential of various compounds, computational chemistry offers a powerful complementary approach to elucidate the underlying molecular mechanisms of free radical scavenging. Through theoretical calculations, it is possible to predict and analyze the reactivity of molecules towards free radicals, providing a detailed understanding of their antioxidant activity.
Computational Studies on Antioxidant Activity
Several established mechanisms are considered in the computational evaluation of direct free radical scavenging by antioxidants. These include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The primary descriptor for this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE value for an O-H bond indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant potential. researchgate.netnih.gov
Sequential Electron Transfer Proton Transfer (SETPT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. The key parameters for evaluating this pathway are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): Here, the antioxidant first loses a proton, and then transfers an electron to the free radical. This mechanism is particularly relevant in polar solvents and is evaluated using Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). researchgate.netrsc.org
The surrounding environment significantly influences the predominant antioxidant mechanism. For instance, the HAT mechanism is often favored in the gaseous phase, while the SPLET mechanism is more likely in polar solvents like water. rsc.org
Computational studies on various phenolic compounds have demonstrated a strong correlation between these calculated descriptors and experimentally observed antioxidant activity. nih.govsemanticscholar.org For example, research on butylated phenol (B47542) derivatives and stilbenes has shown that the nature and position of substituents on the aromatic ring significantly impact their free radical scavenging capabilities by altering the BDE and other electronic properties. nih.govnih.gov While direct computational data for this compound is not available in the cited literature, it is plausible that its antioxidant activity, if any, would be governed by similar principles, with the phenolic hydroxyl group (if present in a derivative) playing a crucial role.
Applications in Advanced Materials and Chemical Technologies Research Focus
Photoinitiators in Polymer Science and Photopolymerization
4-tert-Butylbenzophenone, a derivative of benzophenone (B1666685), is a key compound in the field of polymer science, where it primarily functions as a photoinitiator for UV-curable systems. guidechem.com Photoinitiators are substances that, upon absorption of light energy, generate reactive species such as free radicals or cations, which in turn initiate polymerization reactions. This process, known as photopolymerization, is valued for its rapid curing rates, low energy consumption, and minimal emission of volatile organic compounds. researchgate.net
Benzophenone and its derivatives are classified as Type II photoinitiators. polymerinnovationblog.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II photoinitiators require a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate radicals through a bimolecular reaction. polymerinnovationblog.comnih.gov
In radical polymerization, the process begins with the photoinitiator absorbing a photon, which elevates it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. nih.gov The excited triplet state of the benzophenone derivative then abstracts a hydrogen atom from a co-initiator, such as a tertiary amine. polymerinnovationblog.comnih.gov This hydrogen abstraction results in the formation of two radicals: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator. nih.gov The alkylamino radical is highly reactive and is primarily responsible for initiating the polymerization of monomers, such as acrylates. nih.gov
The general mechanism can be summarized as follows:
Photoexcitation: The benzophenone derivative absorbs UV light and is promoted to an excited triplet state. nih.gov
Hydrogen Abstraction: The excited photoinitiator abstracts a hydrogen atom from a co-initiator. polymerinnovationblog.com
Radical Formation: Two radicals are generated, with the one from the co-initiator typically initiating the polymer chain growth. nih.gov
This process offers a high degree of control over the initiation of polymerization, as radicals are only generated upon exposure to UV radiation. polymerinnovationblog.com
While less common for benzophenone-based initiators alone, they can participate in cationic photopolymerization when used in combination with other compounds, such as iodonium (B1229267) salts. nih.gov In these systems, the excited benzophenone derivative can interact with the iodonium salt to generate cationic species that are capable of initiating the polymerization of monomers like epoxides. researchgate.netnih.gov This versatility allows for the use of benzophenone derivatives in a broader range of photopolymerization applications, including those requiring cationic curing mechanisms. researchgate.netnih.gov
A significant area of research has focused on the development of polymeric photoinitiators (PPIs) based on benzophenone structures. researchgate.netradtech.org These macrophotoinitiators have the photoactive benzophenone moiety either incorporated into the polymer backbone or as a pendant group. researchgate.net The primary advantage of PPIs is their reduced tendency to migrate from the cured polymer matrix, which is a critical concern in applications such as food packaging and biomedical devices. radtech.orgresearchgate.net
By covalently bonding the photoinitiator to a polymer chain, issues related to odor and extraction of small molecule photoinitiators are largely eliminated. researchgate.net Research has demonstrated that polymeric benzophenone derivatives can exhibit high photoinitiation efficiency, sometimes even higher than their small-molecule counterparts. researchgate.net For instance, studies have shown that polymeric photoinitiators with side-chain benzophenone moieties can have greater initiating activity than those with end-capped benzophenone groups. researchgate.net
Table 1: Comparison of Monomeric and Polymeric Photoinitiators
| Characteristic | Monomeric Photoinitiators (e.g., this compound) | Polymeric Photoinitiators (Benzophenone-based) |
|---|---|---|
| Migration Potential | Higher | Significantly Lower radtech.orgresearchgate.net |
| Odor | Can be an issue researchgate.net | Low to negligible radtech.org |
| Photoinitiation Efficiency | Effective | Can be comparable or even higher researchgate.net |
| Applications | General UV curing | Food packaging, biomedical materials where low migration is critical radtech.orgresearchgate.net |
The efficiency of the photopolymerization process, including the curing speed and the depth of cure, is dependent on several factors. The absorption characteristics of the photoinitiator must align with the emission spectrum of the UV light source for efficient energy transfer. The concentration of the photoinitiator also plays a crucial role; however, excessively high concentrations can lead to a "shielding" effect, where the surface layer absorbs most of the light, hindering the cure in deeper sections. longchangchemical.com
The choice of co-initiator and its concentration also significantly impacts the curing characteristics. For example, the combination of Michler's ketone (a benzophenone derivative) with benzophenone has been shown to have a much higher initiation activity in the photopolymerization of acrylates compared to systems using either component with a tertiary amine alone. longchangchemical.com
Furthermore, the development of novel benzophenone derivatives aims to enhance their light-harvesting properties and thermal stability, leading to increased rates of photopolymerization under both UV and LED light sources. cumbria.ac.uk
The unique properties of photopolymerization make it highly suitable for the fabrication of medical materials and devices, including in 3D printing. griffith.edu.auethz.ch In this context, the biocompatibility and low toxicity of the photoinitiator system are of paramount importance. Polymeric photoinitiators based on benzophenone are particularly advantageous due to their low migration potential. radtech.orgresearchgate.net
In dental applications, for instance, derivatives of benzophenone have been investigated as co-initiators to enhance the degree of conversion in light-cured resins used for 3D printing. researchgate.netuiowa.edu Studies have shown that the addition of a benzophenone derivative to a camphorquinone-amine system can significantly increase the polymerization velocity and the final degree of conversion, leading to improved mechanical properties of the final product. researchgate.netuiowa.edu
The ability to create complex, customized structures with high precision makes photopolymerization an invaluable tool in the medical field. griffith.edu.au The ongoing development of new and improved photoinitiator systems, including those based on this compound, is crucial for advancing the capabilities of these technologies.
Mechanism of Photopolymerization Initiation
Advanced Polymer Modifications and Cross-linking
This compound is a subject of significant interest in polymer science due to its photochemical reactivity, which enables its use in modifying and cross-linking various polymer systems. Its applications in this domain are primarily centered on its role as a photoinitiator, facilitating the formation of three-dimensional polymer networks upon exposure to ultraviolet (UV) light.
While this compound belongs to the class of phenolic compounds, some of which are utilized as antioxidants to protect polymers like polyethylene (B3416737) from degradation, its primary and well-documented function in polymer systems is that of a photoinitiator for cross-linking. specialchem.com Antioxidants are crucial additives in polyolefins to prevent degradation during processing and throughout the material's service life. specialchem.com Sterically hindered phenols are a prominent class of primary antioxidants that function by scavenging free radicals. specialchem.com
Theoretically, the phenolic structure of this compound could impart some antioxidant properties. However, in practice, its application is dominated by its photoinitiator characteristics. When used in polymer formulations, its principal role is to initiate cross-linking reactions under UV irradiation, rather than to act as a stabilizer against thermo-oxidative degradation. The literature emphasizes its utility in inducing the formation of covalent bonds between polymer chains, thereby enhancing the material's properties. researchgate.net There is a lack of extensive research specifically documenting this compound as a primary antioxidant for polyethylene stabilization in commercial applications. Its function is more accurately described as a cross-linking agent that can be part of a broader stabilization package.
The most significant application of this compound in polymer chemistry is its use as a photoinitiator for cross-linking. researchgate.net This process is critical for enhancing the mechanical, thermal, and chemical resistance of polymers. The mechanism of benzophenone-induced cross-linking is a well-established photochemical process.
Upon absorption of UV radiation, typically in the range of 365 nm, the benzophenone moiety in this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). researchgate.net This triplet state is a highly reactive diradical. The excited benzophenone can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer macroradical and a ketyl radical. The recombination of two polymer macroradicals results in the formation of a covalent cross-link between the polymer chains. researchgate.net
This cross-linking process transforms a thermoplastic material into a thermoset, leading to the formation of a network structure with improved properties. The efficiency of the cross-linking is dependent on several factors, including the concentration of the photoinitiator, the intensity and wavelength of the UV radiation, and the chemical structure of the polymer. researchgate.net For instance, polymers with readily abstractable hydrogen atoms are more susceptible to this type of cross-linking.
The table below summarizes the key aspects of this compound's role in polymer cross-linking.
| Feature | Description |
| Mechanism | Photoinitiation via UV absorption, followed by hydrogen abstraction from the polymer backbone. |
| Key Reactive Species | Triplet excited state of this compound and polymer macroradicals. |
| Outcome | Formation of covalent bonds between polymer chains, leading to a cross-linked network. |
| Resulting Properties | Enhanced mechanical strength, thermal stability, and chemical resistance. |
| Influencing Factors | UV wavelength and dose, photoinitiator concentration, and polymer structure. |
Other Emerging Applications and Research Areas
Beyond its established role in polymer cross-linking, this compound and its derivatives are being explored in several cutting-edge research areas, leveraging their unique photophysical and chemical properties.
Benzophenone derivatives are gaining attention in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). These compounds can be incorporated into the emissive layer of an OLED as either a host material or an emitter. The benzophenone core is known for its high intersystem crossing efficiency, which is a desirable characteristic for developing thermally activated delayed fluorescent (TADF) emitters. TADF materials can harvest both singlet and triplet excitons to generate light, leading to potentially 100% internal quantum efficiency in OLEDs.
The twisted molecular structure of benzophenone derivatives can also be advantageous in preventing aggregation-caused quenching of luminescence in the solid state, which is a common issue in organic semiconductor films. Research is ongoing to synthesize novel benzophenone-based materials with tailored electronic properties for high-efficiency and long-lasting OLEDs. The bulky tert-butyl group in this compound can enhance the solubility and morphological stability of thin films, which are critical parameters for device performance and lifetime.
A notable emerging application of benzophenone derivatives is in the field of optical oxygen sensing. The phosphorescence of certain compounds is quenched by molecular oxygen, and the degree of quenching can be correlated to the oxygen concentration. The lifetime of the phosphorescence is particularly sensitive to the presence of oxygen.
Recent research has demonstrated the use of nanocrystals of 4,4′-di-tert-butylbenzophenone doped with a phosphorescent guest molecule for oxygen quantification. While this is a different isomer, the principle can be extended to other benzophenone derivatives. The crystalline host lattice of the benzophenone derivative can control the diffusion of oxygen to the phosphorescent guest, thereby influencing the quenching kinetics. This approach allows for the development of highly sensitive and reliable oxygen sensors with a wide dynamic range. The ability to measure oxygen concentrations is crucial in various fields, including biomedical research, environmental monitoring, and industrial process control.
The rigid and well-defined structure of this compound in its crystalline state makes it a potential candidate for applications in host-guest chemistry. Host-guest chemistry involves the encapsulation of a "guest" molecule within the structural framework of a "host" molecule. This interaction can lead to the formation of new materials with unique properties and functionalities.
In the context of crystalline materials, the voids and channels within the crystal lattice of the host can be engineered to accommodate specific guest molecules. This can be used to control the photophysical properties of the guest, as seen in the oxygen sensing application, or to template chemical reactions. The bulky tert-butyl group can influence the packing of the molecules in the crystal, potentially creating larger cavities for guest inclusion. Research in this area is focused on designing crystalline organic materials with tailored porosity and functionality for applications in separation, catalysis, and materials science.
Research in Speciality Chemicals and Fine Chemicals
This compound serves as a notable building block in the synthesis of a variety of specialty and fine chemicals. Its unique structure, which combines a benzophenone core with a sterically hindering tert-butyl group, allows for its use as an intermediate in the creation of more complex molecules with specific desired properties. While detailed research on the direct conversion of this compound to other specialty chemicals is not extensively documented in publicly available literature, its derivatives and related compounds are integral to several areas of chemical synthesis, including pharmaceuticals and agrochemicals.
The presence of the para-tert-butyl group on one of the phenyl rings makes this compound and its derivatives valuable in constructing substituted phenyl compounds. For instance, a closely related derivative, 4′-tert-Butyl-4-chlorobutyrophenone, is a key intermediate in the synthesis of certain agrochemicals and pharmaceuticals. This suggests that this compound can be a precursor to a range of functionalized aromatic compounds.
In the realm of fine chemical synthesis, the benzophenone moiety is a versatile scaffold. It can undergo various chemical transformations, allowing for the attachment of different functional groups. This adaptability is crucial for producing a wide array of specialty chemicals. The tert-butyl group, in particular, can influence the solubility, stability, and reactivity of the resulting molecules, which is a significant consideration in the design of new chemical entities.
Research into compounds containing the tert-butylphenyl group indicates its importance in developing molecules with specific functionalities. While direct synthetic pathways originating from this compound are not always explicitly detailed, the consistent appearance of this structural motif in various specialty chemicals underscores the foundational role of its parent compounds.
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization Strategies for Enhanced Functionality
The functional versatility of 4-tert-Butylbenzophenone can be significantly expanded through strategic chemical modification. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, can alter its physicochemical properties to suit specific applications. mdpi.com Future research should focus on novel derivatization strategies that target the carbonyl group and the aromatic rings to enhance properties such as solubility, photoreactivity, and thermal stability.
Introducing hydrophilic or lipophilic moieties can modulate solubility, making derivatives suitable for a wider range of solvent systems or for applications in biological contexts. mdpi.com For instance, the addition of quaternary ammonium (B1175870) groups to the carbonyl function can enhance detection signal intensity in analytical applications. nih.gov Furthermore, derivatization can be employed as a protective measure for unstable compounds or to improve the efficiency of extraction and purification processes. mdpi.com By modifying the electronic properties of the aromatic rings through the addition of electron-donating or electron-withdrawing groups, the photochemical behavior, such as the efficiency of intersystem crossing, can be fine-tuned for applications in photopolymerization and chemical biology. mdpi.com
A systematic approach to derivatization, creating a library of this compound analogues, will be crucial. This will enable the establishment of clear structure-property relationships, guiding the design of next-generation materials with tailored functionalities. researchgate.netnih.gov
| Derivatization Reagent/Strategy | Target Functional Group | Potential Enhanced Functionality | Example Application Area |
|---|---|---|---|
| Girard's Reagents (T and P) | Carbonyl | Increased polarity and ionizability for enhanced mass spectrometry signals. nih.gov | Analytical Chemistry, Metabolomics |
| Acyl Chlorides (e.g., 4-nitrobenzoyl chloride) | Hydroxylated Derivatives | Improved chromatographic separation and UV detection. nih.gov | High-Performance Liquid Chromatography (HPLC) |
| Sulfonation Agents | Aromatic Ring | Increased water solubility. | Aqueous-phase photocatalysis, UV filters |
| Halogenation (e.g., Br₂, Cl₂) | Aromatic Ring | Modified electronic properties, increased reactivity for cross-coupling. | Organic Synthesis, Materials Science |
| Nitration (HNO₃/H₂SO₄) | Aromatic Ring | Introduction of a versatile functional group for further modification. | Synthesis of Dyes, Pharmaceuticals |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules. 4tu.nl These computational tools can be applied to this compound to predict the properties of novel derivatives, optimize synthetic reaction conditions, and screen virtual libraries for specific applications. nih.govnih.gov
By training ML models on existing datasets of benzophenone (B1666685) derivatives and their measured properties, it is possible to develop robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict parameters such as photochemical quantum yields, absorption spectra, and biological activity for hypothetical derivatives, thereby guiding synthetic efforts toward the most promising candidates. This data-driven approach significantly reduces the time and resources required for experimental screening. beilstein-journals.org
Furthermore, ML algorithms can optimize reaction conditions for the synthesis and derivatization of this compound. beilstein-journals.org By analyzing large datasets of chemical reactions, these models can predict the optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts. beilstein-journals.org This is particularly valuable for complex, multi-step syntheses. The use of deep neural networks and other advanced algorithms can uncover complex correlations between molecular structure and function that are not immediately obvious to human researchers, opening new avenues for rational compound design. nih.govmdpi.com
| Machine Learning Model/Technique | Application Area for this compound | Predicted Outcome/Benefit |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical and biological properties of new derivatives. nih.gov | Accelerated discovery of derivatives with desired photoactivity or biological function. |
| Deep Neural Networks (DNNs) | Predicting reaction outcomes and suggesting synthetic pathways. nih.govbeilstein-journals.org | Optimization of synthesis, increased yields, and discovery of novel synthetic routes. |
| Support Vector Machines (SVM) | Classification of compounds based on predicted toxicity or efficacy. nih.gov | Early-stage filtering of potentially toxic derivatives in drug discovery or materials science. |
| Graph-to-String Variational Autoencoder | Generative design of novel polymer structures based on benzophenone monomers. 4tu.nl | Design of new polymers with tailored mechanical and thermal properties. |
Advanced Mechanistic Elucidation using Time-Resolved Spectroscopy and Imaging
A deeper understanding of the fundamental photochemical and photophysical processes of this compound is essential for optimizing its performance in applications like photopolymerization and photocatalysis. Advanced techniques such as time-resolved spectroscopy provide the means to observe the transient species and reaction intermediates that are formed upon light absorption. unipr.it
Pump-probe spectroscopy, with femtosecond to nanosecond time resolution, can be used to track the evolution of the excited states of this compound. youtube.com By exciting the molecule with an ultrashort "pump" laser pulse and monitoring the changes in absorption with a subsequent "probe" pulse, researchers can directly observe processes such as intersystem crossing from the singlet to the triplet excited state and the subsequent reactions of the triplet state. youtube.comresearchgate.net Time-resolved infrared (TRIR) spectroscopy is particularly powerful as it provides structural information on these short-lived intermediates, allowing for a detailed mechanistic understanding of photochemical reactions. unipr.it These techniques can elucidate how the tert-butyl group influences the excited-state dynamics compared to unsubstituted benzophenone and how derivatization impacts these processes.
| Technique | Timescale | Information Gained about this compound |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds (fs) to Nanoseconds (ns) | Tracks the decay of the initial singlet excited state and the formation of the triplet state. researchgate.net |
| Nanosecond Flash Photolysis | Nanoseconds (ns) to Milliseconds (ms) | Monitors the kinetics of triplet state reactions, such as hydrogen abstraction. msu.edu |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds (ps) to Microseconds (µs) | Provides structural information (vibrational modes) of excited states and reaction intermediates. unipr.it |
| Time-Correlated Single Photon Counting (TCSPC) | Picoseconds (ps) to Nanoseconds (ns) | Measures fluorescence lifetimes, providing data on the decay of the singlet excited state. |
Comprehensive Environmental Risk Assessment and Remediation Strategies
As the use of this compound and its derivatives expands, a thorough assessment of their environmental fate and potential risks is imperative. While data exists for related compounds like 4-tert-butylphenol (B1678320) and other benzophenones, specific assessments for this compound are needed. oecd.org Research should focus on its persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms. nih.govnih.gov
Studies on the environmental partitioning of the compound will determine whether it is likely to be found in water, soil, or air. europa.eu Ecotoxicity studies on representative organisms such as algae, daphnia, and fish will establish the predicted no-effect concentration (PNEC), a crucial parameter for risk assessment. nih.gov
In parallel, research into effective remediation strategies for potential contamination is necessary. Advanced oxidation processes (AOPs), such as photocatalytic degradation using semiconductors (e.g., TiO₂, ZnO), could be highly effective in breaking down the aromatic structure of benzophenones. mdpi.com Bioremediation, utilizing microorganisms capable of degrading aromatic compounds, presents an environmentally friendly approach. mdpi.com Additionally, physical methods like adsorption onto activated carbon or biochar could be employed to remove the compound from contaminated water sources. mdpi.com
| Parameter/Strategy | Focus of Research | Importance |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Experimental determination for this compound. | Predicts bioaccumulation potential in organisms. oecd.orgeuropa.eu |
| Aquatic Toxicity (EC₅₀, LC₅₀) | Testing on algae, Daphnia magna, and fish. nih.gov | Establishes concentration thresholds for environmental harm. |
| Biodegradability | Assessing degradation rates in soil and water microcosms. | Determines the environmental persistence of the compound. |
| Advanced Oxidation Processes (AOPs) | Investigating degradation kinetics and byproduct formation. mdpi.com | Development of effective chemical treatment for contaminated water. |
| Bioremediation | Isolation and characterization of degrading microbial strains. mdpi.comresearchgate.net | Provides a sustainable and potentially low-cost remediation technology. |
Biomimetic and Bio-inspired Applications in Chemical Systems
Nature provides a vast library of molecular structures and functional systems that can inspire the development of new technologies. Benzophenones are found in various natural products and exhibit a wide range of biological activities. rsc.orgrsc.org Future research can draw inspiration from these natural systems to design novel applications for this compound.
One promising area is the development of bio-inspired adhesives and polymers. For example, by incorporating functionalities that mimic the adhesive proteins of mussels (which are rich in catechol groups), it may be possible to create high-strength, versatile benzoxazine (B1645224) or epoxy resins derived from this compound. nih.gov The benzophenone core can act as a robust, cross-linkable scaffold for such materials.
Furthermore, the photoreactive nature of the benzophenone moiety is widely used in chemical biology for photoaffinity labeling. mdpi.com This technique allows researchers to map the interactions between ligands and their biological targets (e.g., proteins) with high spatial and temporal resolution. mdpi.com Designing this compound derivatives as photoaffinity probes could help in drug discovery and in elucidating complex biological pathways. The tert-butyl group can provide a bulky, hydrophobic handle to modulate binding affinity and specificity for particular protein targets.
| Biomimetic/Bio-inspired Concept | Role of this compound Structure | Potential Application |
|---|---|---|
| Mussel-inspired Adhesion | Serves as a core scaffold for polymers functionalized with catechol-like groups. nih.gov | Development of high-strength, underwater-curable adhesives and coatings. |
| Photoaffinity Labeling | The benzophenone core acts as a photo-cross-linker upon UV activation. mdpi.com | Identifying protein-ligand interactions in drug discovery and chemical biology. |
| Natural Product Analogs | Acts as a synthetic building block for creating analogs of naturally occurring bioactive benzophenones. rsc.orgrsc.org | Discovery of new therapeutic agents with anticancer or antimicrobial properties. |
| Light-Harvesting Systems | The chromophore can be integrated into larger molecular assemblies that mimic photosynthetic systems. | Development of artificial photosynthesis systems for solar fuel production. |
Q & A
Q. What are the key physicochemical properties of 4-tert-Butylbenzophenone critical for experimental design?
Key properties include:
- Molecular Formula : C₁₇H₁₈O
- Molecular Weight : 238.32 g/mol
- CAS Registry Number : 22679-54-5
- Purity : ≥97% (typical experimental grade)
- Thermal Stability : Consult NIST Standard Reference Data for phase transitions and decomposition profiles . These parameters guide solvent selection, reaction stoichiometry, and analytical method validation.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological recommendations:
- Gas Chromatography (GC) : Achieves >98% purity verification under optimized conditions (e.g., helium carrier gas, FID detection) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ 1.35 ppm) and aromatic protons (δ 7.2-8.0 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify the carbonyl stretch (C=O) at ~1660 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection for impurity profiling .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or high-temperature processes to mitigate inhalation risks .
- Waste Management : Segregate chemical waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to address yield and purity challenges?
Optimization strategies:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Friedel-Crafts acylation, monitoring reaction progress via TLC .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against toluene for improved solubility and reaction kinetics .
- Temperature Gradients : Conduct reactions under reflux (80-120°C) with controlled heating rates to minimize side reactions .
- Purification : Use silica gel chromatography with hexane:ethyl acetate gradients (9:1 to 4:1) for high-purity isolation .
Q. What analytical approaches resolve contradictions in reported thermal stability data for this compound?
To address discrepancies:
- Cross-Validation : Replicate thermogravimetric analysis (TGA) using NIST-recommended protocols to verify decomposition temperatures .
- Material Purity Checks : Pre-characterize samples via GC-MS to rule out impurities affecting thermal measurements .
- Statistical Analysis : Apply Grubbs' test to identify outliers in replicated datasets and ensure measurement consistency .
Q. How does the tert-butyl substituent influence the photochemical reactivity of this compound compared to unsubstituted benzophenone?
The tert-butyl group:
- Steric Effects : Reduces π-π stacking interactions, altering excited-state behavior and triplet quantum yields .
- Electron Donation : Enhances electron density on the aromatic ring, potentially modulating UV absorption spectra (e.g., redshift in λmax) .
- Stability : Improves resistance to oxidative degradation under UV exposure compared to smaller substituents .
Q. What role does this compound play in synthesizing advanced organic materials, and how can its reactivity be modulated?
Applications and modulation strategies:
- Cross-Coupling Reactions : Serve as a precursor for Suzuki-Miyaura reactions using boronic acid derivatives (e.g., 4-tert-Butylphenylboronic acid) .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution to tailor electronic properties .
- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by leveraging the ketone group for ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
